2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
The compound “2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It contains a hydroxyphenyl group, which is a phenol derivative, and a dioxazaborocane group, which is a heterocyclic compound containing oxygen, nitrogen, and boron atoms. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxazaborocane ring suggests that this compound may have a cyclic structure. The hydroxyphenyl group would likely contribute to the compound’s polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The hydroxyphenyl group, for example, is known to participate in a variety of chemical reactions, including oxidation and reduction reactions . The dioxazaborocane group may also be involved in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and functional groups .Scientific Research Applications
1. Polymer Modification for Flame Retardancy
The compound has been utilized in the chemical modification of polymers, specifically for enhancing flame retardancy. Studies on boronated styrenes, which include derivatives of 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, have shown their effectiveness in reducing the flammability of polystyrene. These boronated compounds, when incorporated into the polymer backbone, improve thermal behavior and reduce flammability, making them valuable in the development of safer polymer materials (Wiącek et al., 2015).
2. Synthesis of Ortho-functionalized Arylboronic Acids
Another application of this compound lies in the synthesis of ortho-functionalized arylboronic acids. Research demonstrates that derivatives of 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be utilized in reactions that yield various ortho-functionalized arylboronic acids, showcasing its potential in organic synthesis and pharmaceutical development (Da̧browski et al., 2007).
3. Formation of New Dioxazaborocanes with Varied Substituents
Research into this compound has also focused on creating new dioxazaborocanes with different substituents, expanding the potential applications in synthetic chemistry. These new compounds have been synthesized and analyzed for their structural and coordination properties, contributing to the broader understanding of boron-nitrogen interactions in chemical compounds (Lermontova et al., 2008).
4. Photophysical Studies
The compound has been explored in photophysical studies, particularly for its role in the synthesis of fluorescent chromophores. These studies are essential for understanding the photophysical behavior of such compounds, which can be valuable in the development of new materials for optical and electronic applications (Deshmukh & Sekar, 2015).
Safety And Hazards
properties
IUPAC Name |
2-(4-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(18-11(16)7-13)8-2-4-9(14)5-3-8/h2-5,14H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBNWODTQKVXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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